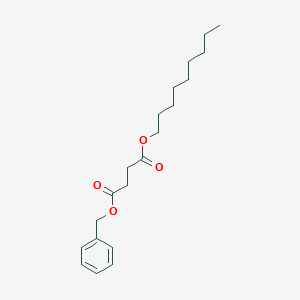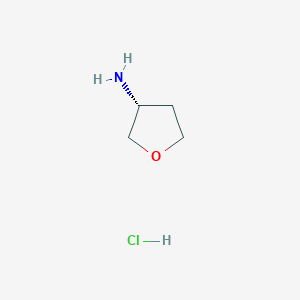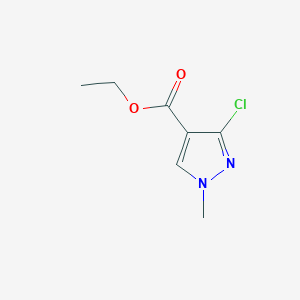
Nonyl benzyl succinate
Übersicht
Beschreibung
Nonyl benzyl succinate is an organic compound with the molecular formula C20H30O4 It is a derivative of succinic acid, where the succinate moiety is esterified with nonyl and benzyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nonyl benzyl succinate can be synthesized through esterification reactions involving succinic acid, nonanol, and benzyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of solid acid catalysts can also be employed to enhance the reaction efficiency and reduce the need for catalyst separation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to convert the benzylic carbon to a carboxylic acid group.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, which can reduce the ester groups to primary alcohols.
Substitution: The benzyl group in this compound can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles such as sodium methoxide can lead to the formation of benzyl ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Benzyl carboxylic acid derivatives.
Reduction: Nonyl benzyl alcohol.
Substitution: Benzyl ethers.
Wissenschaftliche Forschungsanwendungen
Nonyl benzyl succinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: The compound can be used in studies related to enzyme-substrate interactions, particularly those involving esterases and lipases.
Medicine: this compound derivatives may have potential as pharmaceutical agents, particularly in the development of prodrugs that can be activated by esterases in the body.
Industry: It is used in the formulation of surfactants and emulsifiers due to its amphiphilic nature, which allows it to reduce surface tension and stabilize emulsions.
Wirkmechanismus
The mechanism of action of nonyl benzyl succinate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bonds in this compound can be cleaved by esterases, leading to the release of nonanol and benzyl alcohol. These products can then participate in further biochemical pathways, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Nonyl benzyl succinate can be compared with other similar compounds such as:
Nonylphenol: Both compounds contain a nonyl group, but nonylphenol has a phenolic hydroxyl group instead of an ester linkage.
Benzyl succinate: This compound lacks the nonyl group and has only the benzyl ester of succinic acid.
Nonyl benzoate: This compound has a benzoate ester instead of a succinate ester.
Uniqueness: this compound is unique due to the presence of both nonyl and benzyl groups esterified to succinic acid. This dual esterification imparts distinct physicochemical properties, making it suitable for specific applications in surfactant formulation and as an intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
4-O-benzyl 1-O-nonyl butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-16-23-19(21)14-15-20(22)24-17-18-12-9-8-10-13-18/h8-10,12-13H,2-7,11,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXTGLTBYLDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)CCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335989 | |
| Record name | Nonyl benzyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119450-17-8 | |
| Record name | Nonyl benzyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3046018.png)






![Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester](/img/structure/B3046026.png)



